1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound characterized by an imidazolone core with a bromophenyl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. The molecular formula is CHBrNO, and it belongs to the class of imidazolones, which are known for their biological activities and utility in drug development.
This compound can be synthesized from various precursors, primarily through reactions involving substituted benzaldehydes and amines. It falls under the category of imidazoles and imidazolones, which are widely studied for their pharmacological properties, including antimicrobial and anticancer activities. The presence of the bromophenyl group enhances its electronic properties, making it a valuable target in chemical research.
The synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
The reaction conditions can vary, but generally involve heating the mixture to promote cyclization. The yields can be optimized by adjusting factors like temperature, time, and concentrations of reactants. For industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability .
The molecular structure of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one features a five-membered ring containing two nitrogen atoms (imidazole) and a carbonyl group (C=O). The bromophenyl group is positioned at the 1-position of the imidazolone ring.
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can participate in various chemical reactions:
These reactions lead to a variety of substituted products that can be further functionalized for specific applications in medicinal chemistry or material science.
The mechanism of action for compounds like 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary depending on the substituents present on the imidazolone ring. For example:
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific uses:
The imidazolone core of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (C₉H₇BrN₂O, MW: 239.07) is classically synthesized via condensation reactions. The Debus-Radziszewski method remains foundational, employing α-haloketones or 1,2-dicarbonyls with urea/ammonia sources under reflux conditions [8]. For bromophenyl-substituted derivatives, 4-bromophenylglyoxal or analogous α-ketoaldehydes are condensed with urea in acidic or neutral media. This approach yields the 4,5-unsubstituted imidazolone scaffold with the bromophenyl group directly attached at C4, exploiting the electrophilic substitution propensity of imidazole’s C4/C5 positions [8].
Alternative routes include cyclodehydration of N-(4-bromophenyl)amino acid derivatives using carbodiimides or phosgene equivalents. For example, reacting 4-bromoaniline with chloroacetyl chloride generates an intermediate α-chloroamide, which undergoes intramolecular cyclization upon treatment with potassium cyanate to form the 2-imidazolone ring [1] . These methods often require harsh conditions (e.g., high temperatures, strong acids) and exhibit moderate yields (50–70%), necessitating meticulous purification via recrystallization or column chromatography .
Table 1: Traditional Methods for Imidazolone Core Synthesis
Starting Materials | Conditions | Key Product | Yield Range |
---|---|---|---|
4-Bromophenylglyoxal + Urea | Acetic acid, reflux, 8h | 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | 60–75% |
N-(4-Bromophenyl)-2-chloroacetamide | KOCN, DMF, 100°C, 12h | 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | 50–65% |
4-Bromoaniline + Ethyl glyoxylate | NH₄OAc, toluene, reflux, 24h | 4-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | 55–70% |
The bromine atom at the para position of the phenyl ring in 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one serves as a versatile handle for metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling is predominant, enabling C–C bond formation with aryl/heteroaryl boronic acids. Key conditions include:
Copper-mediated Ullmann-type couplings are employed for C–N bond formation, facilitating N-arylation of imidazolones with aryl iodides. Optimized protocols use CuI with phenanthroline ligands and K₃PO₄ in DMSO at 110°C, achieving N1-aryl-substituted imidazolones in 60–85% yields [8]. Recent advances exploit microwave-assisted Suzuki coupling, reducing reaction times to <1 hour while maintaining yields >80% .
Table 2: Catalytic Functionalization of the Bromophenyl Group
Reaction Type | Catalyst System | Coupling Partner | Product | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, dioxane | 4-Methoxyphenylboronic acid | 1-(4-Bromophenyl)-4-(4′-methoxyphenyl)-2-imidazolone | 83% |
Ullmann C–N Coupling | CuI/1,10-phenanthroline, K₃PO₄ | Imidazole | 1-(4-Bromophenyl)-3-(imidazol-1-yl)-2-imidazolone | 78% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtBu | Morpholine | 4-(4-Morpholinophenyl)-1,3-dihydro-2H-imidazol-2-one | 75% |
Regioselective N-functionalization of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one targets either N1 or N3 positions. The N1 nitrogen (adjacent to C4-bromophenyl) is more nucleophilic due to reduced steric hindrance, enabling selective alkylation/arylation under controlled conditions:
N3 selectivity is achievable using bulky electrophiles (e.g., tert-butyl bromoacetate) or protecting-group strategies. Transient protection of N1 with a triisopropylsilyl (TIPS) group permits N3 acylation, followed by deprotection [8]. Recent breakthroughs utilize catalytic transient directing groups in Pd-mediated C–H activation, enabling ortho-functionalization of the bromophenyl ring without N-protection [9].
The bromophenylimidazolone core serves as a pharmacophore in hybrid molecules targeting enhanced bioactivity. Key strategies include:
These hybrids leverage synergistic interactions between the imidazolone’s hydrogen-bonding capability (N–H donor, C=O acceptor) and appended pharmacophores’ electronic properties. Computational studies confirm stabilized binding conformations in enzyme active sites (e.g., ATP-binding pockets) [8].
Table 3: Hybrid Imidazolone Derivatives
Hybrid Structure | Synthetic Route | Key Features | Potential Application |
---|---|---|---|
4-(4-Bromophenyl)-1-(4-methoxyphenyl)-2-imidazolone | Suzuki coupling of bromophenylimidazolone | Enhanced π-conjugation, LogP = 3.2 | Antimicrobial scaffolds |
N3-Glycyl-1-(4-bromophenyl)imidazolone | EDC/HOBt peptide coupling | Improved water solubility (TPSA = 98 Ų) | Kinase inhibitor probes |
1-(4-Bromophenyl)-3-(4-(dimethylamino)cinnamoyl-imidazolone | Claisen-Schmidt condensation | Extended chromophore, λₘₐₓ = 380 nm | Photodynamic agents |
Concluding Remarks
Advances in catalytic functionalization and regioselective modification have transformed 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one into a privileged scaffold for drug discovery. Traditional syntheses provide foundational access, while modern cross-coupling and N-functionalization strategies enable precise structural diversification. Hybrid architectures merging imidazolone pharmacophores with complementary heterocycles represent a frontier in designing bioactive agents with tailored properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: